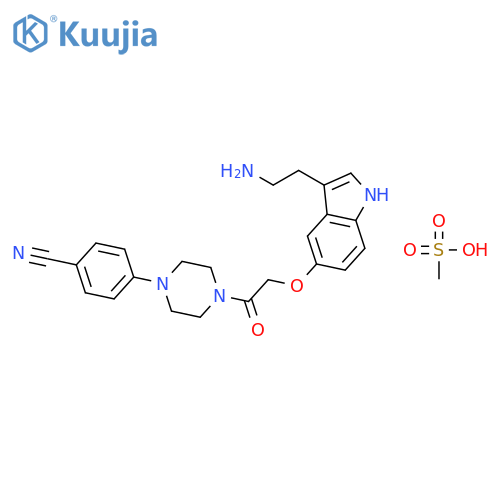Cas no 170911-68-9 (Donitriptan Hydrochloride)

Donitriptan Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Donitriptan
- Donitriptan monohydrochloride
- 4-(4-(2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetyl)piperazin-1-yl)benzonitrile HCL
- 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile,hydrochloride
- DONITRIPTAN HYDROCHLORIDE
- Nafadotride
- HY-103091
- Donitriptan (hydrochloride)
- XTD13T14MR
- J-010666
- 4-(4-(2-(2-aminoethyl-1H-indol-5-yloxyl)acetyl)piperazinyl-1-yl)benzonitrile
- UNII-XTD13T14MR
- 170911-68-9
- F-11356
- AS-77509
- 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile hydrochloride
- AKOS024457738
- DB-331637
- BENZONITRILE, 4-(4-(2-((3-(2-AMINOETHYL)-1H-INDOL-5-YL)OXY)ACETYL)-1-PIPERAZINYL)-, HYDROCHLORIDE (1:1)
- F11356
- CS-0024060
- CCG-221767
- Donitriptan HCl
- 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;hydrochloride
- PIPERAZINE, 1-(((3-(2-AMINOETHYL)-1H-INDOL-5-YL)OXY)ACETYL)-4-(4-CYANOPHENYL)-, MONOHYDROCHLORIDE
- F 11356
- MLS006010683
- Donitriptan monohydrochloride, >=98% (HPLC)
- DTXSID60168973
- Q27293989
- SMR002530338
- 1-[[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]acetyl]-4-(4-cyanophenyl)-piperazine hydrochloride
- F-12640
- G78867
- Donitriptan Hydrochloride
-
- MDL: MFCD09027358
- インチ: InChI=1S/C23H25N5O2.ClH/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;/h1-6,13,15,26H,7-12,16,24H2;1H
- InChIKey: ZXENQGQAPOYDOJ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)N2CCN(CC2)C(=O)COC3=CC4=C(C=C3)NC=C4CCN)C#N.Cl
計算された属性
- せいみつぶんしりょう: 439.17800
- どういたいしつりょう: 439.178
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 618
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.4A^2
じっけんとくせい
- 密度みつど: g/cm3
- ふってん: 727.1°C at 760 mmHg
- フラッシュポイント: 393.6°C
- ようかいど: H2O: >20mg/mL
- PSA: 98.38000
- LogP: 3.77358
Donitriptan Hydrochloride セキュリティ情報
-
記号:

- シグナルワード:Danger
- 危害声明: H301-H312-H315-H319-H332-H335
- 警告文: P261-P280-P301 + P310-P305 + P351 + P338
- 危険物輸送番号:UN 3439 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 20/21-25-36/37/38
- セキュリティの説明: 26-36/37-45
-
危険物標識:

- ちょぞうじょうけん:2-8°C
Donitriptan Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | FD32712-1000 mg |
Donitriptan hydrochloride |
170911-68-9 | 1g |
$4,100.25 | 2023-01-04 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026443-10mg |
Donitriptan monohydrochloride,98% |
170911-68-9 | 98% | 10mg |
¥929 | 2024-05-25 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-361172-10 mg |
Donitriptan hydrochloride, |
170911-68-9 | 10mg |
¥2,407.00 | 2023-07-11 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HS468-10mg |
Donitriptan monohydrochloride |
170911-68-9 | ≥98%(HPLC) | 10mg |
¥1399.0 | 2022-02-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-361172A-50 mg |
Donitriptan hydrochloride, |
170911-68-9 | 50mg |
¥7,145.00 | 2023-07-11 | ||
| Biosynth | FD32712-500 mg |
Donitriptan hydrochloride |
170911-68-9 | 500MG |
$3,234.00 | 2023-01-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HS468-2mg |
Donitriptan monohydrochloride |
170911-68-9 | ≥98%(HPLC) | 2mg |
¥378.0 | 2022-02-28 | |
| A2B Chem LLC | AE83991-100mg |
4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile hydrochloride |
170911-68-9 | 100mg |
$1433.00 | 2024-01-03 | ||
| eNovation Chemicals LLC | D753444-10mg |
4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile hydrochloride |
170911-68-9 | 98% | 10mg |
$185 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095088-10mg |
F11356 |
170911-68-9 | 98% | 10mg |
¥968.00 | 2023-04-15 |
Donitriptan Hydrochloride 関連文献
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
Donitriptan Hydrochlorideに関する追加情報
170911-68-9およびDonitriptan Hydrochlorideに関する最新研究動向
近年、化学生物医薬品分野において、化合物170911-68-9およびその関連製品であるDonitriptan Hydrochlorideに関する研究が注目を集めています。本稿では、これらの物質に関する最新の研究成果をまとめ、その意義と今後の展望について考察します。
170911-68-9は、選択的セロトニン受容体アゴニストとしての特性を持つ化合物であり、特に片頭痛治療薬としての潜在的可能性が研究されています。2023年に発表された最新の研究では、この化合物の構造活性相関が詳細に解析され、その分子メカニズムに関する新たな知見が得られました。
Donitriptan Hydrochlorideは170911-68-9を基盤とした医薬品候補で、現在臨床試験段階にあります。最近の第II相臨床試験の結果によると、この化合物は従来のトリプタン系薬剤と比較して、より優れた有効性と忍容性を示すことが明らかになりました。特に、薬物動態特性の改善により、作用発現時間の短縮と副作用発生率の低減が確認されています。
分子レベルでの作用機序に関する研究では、170911-68-9が5-HT1B/1D受容体に対して高い選択性を示すことが確認されました。さらに、この化合物は血液脳関門を効率的に通過する特性を持ち、中枢神経系での標的組織への到達性が優れていることが示唆されています。これらの特性が、Donitriptan Hydrochlorideの臨床的有効性に寄与していると考えられます。
安全性プロファイルに関する最新データでは、Donitriptan Hydrochlorideは心血管系への影響が最小限に抑えられており、既存の片頭痛治療薬に比べて優れた安全性を示しています。この特性は、特に心血管リスクの高い患者集団において重要な利点となり得ます。
今後の研究課題としては、170911-68-9の構造最適化によるさらなる効力向上、およびDonitriptan Hydrochlorideの長期使用時の安全性評価が挙げられます。また、この化合物を基盤とした新たな製剤技術の開発も活発に進められており、経皮吸収型製剤などの新たな投与経路の探索が行われています。
総括すると、170911-68-9とDonitriptan Hydrochlorideは、片頭痛治療の新たな選択肢として大きな可能性を秘めており、今後の臨床開発の進展が期待されます。これらの化合物に関する研究は、セロトニン受容体を標的とした医薬品開発に新たな知見をもたらすとともに、より安全で効果的な片頭痛治療法の確立に貢献するものと考えられます。
170911-68-9 (Donitriptan Hydrochloride) 関連製品
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)




